6-(Trifluoromethoxy)benzo[d]isothiazole
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Overview
Description
6-(Trifluoromethoxy)benzo[d]isothiazole is a chemical compound with the molecular formula C8H4F3NOS. It is a member of the isothiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzo[d]isothiazole ring, making it a unique and valuable molecule in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)benzo[d]isothiazole typically involves the reaction of trifluoromethoxy-substituted aromatic compounds with sulfur and nitrogen sources. One common method includes the cyclization of 2-(trifluoromethoxy)aniline with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydride (NaH) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated isothiazole derivatives.
Substitution: Various substituted benzo[d]isothiazoles depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)benzo[d]isothiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethoxy)benzo[d]thiazole: Similar structure but with a sulfur atom in place of the nitrogen in the isothiazole ring.
2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole, used in neuroprotective research.
Uniqueness
6-(Trifluoromethoxy)benzo[d]isothiazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .
Properties
Molecular Formula |
C8H4F3NOS |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-2-1-3-7-5(6)4-12-14-7/h1-4H |
InChI Key |
WNYIROBBKKQWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)OC(F)(F)F |
Origin of Product |
United States |
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